

Problems with endpoint detection in KMnO_4 titration of oxalic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxalic acid dihydrate

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Technical Support Center: Permanganometric Titration

This guide provides troubleshooting and frequently asked questions for issues related to endpoint detection in the potassium permanganate (KMnO_4) titration of oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$).

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the titration experiment.

Q1: Why does the initial pink color from the KMnO_4 disappear so slowly at the beginning of the titration?

A: The reaction between permanganate ions (MnO_4^-) and oxalate ions ($\text{C}_2\text{O}_4^{2-}$) is inherently slow at room temperature.^{[1][2]} The reaction is also autocatalytic, meaning one of the products, Manganese(II) ions (Mn^{2+}), acts as a catalyst for the reaction.^{[1][2][3]} At the start of the titration, there are no Mn^{2+} ions present, so the reaction proceeds at its uncatalyzed, slower rate. As the titration continues and more Mn^{2+} is produced, the reaction rate increases, causing the pink color to disappear more rapidly with each drop of titrant until the endpoint is near. To ensure a reasonable reaction rate from the beginning, the oxalic acid solution should be heated to 60-70°C before starting the titration.^{[1][2][4]}

Q2: I've reached the endpoint, but the faint pink color fades after a minute. Is this the true endpoint?

A: No, this is likely a false endpoint. The true endpoint is marked by the first appearance of a pale pink color that persists for at least 30 seconds upon swirling the flask.^{[1][4]} If the color disappears, it indicates that unreacted oxalic acid is still present and the reaction is still proceeding, albeit slowly. Continue adding KMnO_4 drop by drop until the pink color is stable for the required duration.

Q3: My solution turned brown or a yellowish-brown precipitate formed during the titration. What went wrong?

A: The formation of a brown precipitate, which is manganese dioxide (MnO_2), indicates an incomplete reduction of the permanganate ion.^{[5][6]} This typically happens for two main reasons:

- **Insufficient Acid:** The titration must be conducted in a strongly acidic medium, which is why dilute sulfuric acid (H_2SO_4) is added.^{[1][4]} Without enough H^+ ions, the permanganate (MnO_4^- , oxidation state +7) is reduced to MnO_2 (+4 oxidation state) instead of the colorless manganese(II) ion (Mn^{2+} , +2 oxidation state).^{[1][6]}
- **Adding Titrant Too Quickly:** If KMnO_4 is added too rapidly, localized excesses of the titrant can occur where there aren't enough H^+ or oxalic acid molecules immediately available to react, leading to the formation of MnO_2 .^[5]

To resolve this, ensure an adequate amount of dilute H_2SO_4 is added before heating and add the KMnO_4 solution slowly, drop by drop, with continuous swirling, especially near the endpoint.

Q4: The endpoint color is very dark purple, not a faint pink. How does this affect my results?

A: A dark purple or deep pink color indicates that you have significantly overshoot the endpoint by adding a large excess of KMnO_4 . The endpoint is the first drop of KMnO_4 that is not decolorized, imparting a pale pink hue to the solution. Overshooting the endpoint will lead to a larger recorded volume of titrant used, which in turn will result in a calculated concentration for the analyte that is erroneously high. It is crucial to add the titrant dropwise as you approach the endpoint to achieve a precise result.

Q5: Why can't I use hydrochloric acid (HCl) or nitric acid (HNO₃) to acidify the solution?

A: Other acids like HCl and HNO₃ are generally avoided in permanganate titrations because they can participate in side reactions, leading to inaccurate results.[\[4\]](#)[\[7\]](#)

- Hydrochloric Acid (HCl): Potassium permanganate is a strong enough oxidizing agent to oxidize the chloride ions (Cl⁻) in HCl to chlorine gas (Cl₂).[\[7\]](#)[\[8\]](#) This side reaction consumes KMnO₄, leading to an artificially high titrant volume.
- Nitric Acid (HNO₃): Nitric acid is itself an oxidizing agent and can interfere with the primary redox reaction between permanganate and oxalic acid.[\[7\]](#)[\[8\]](#)

Dilute sulfuric acid (H₂SO₄) is the ideal choice because the sulfate ion (SO₄²⁻) is stable and does not react with KMnO₄ under these conditions.[\[2\]](#)

Experimental Protocol and Data

Standard Titration Protocol

The following is a detailed methodology for the standardization of a potassium permanganate solution using a standard solution of oxalic acid.

- Preparation of Solutions:
 - Prepare a standard solution of 0.1 M oxalic acid by accurately weighing the required amount of **oxalic acid dihydrate**, dissolving it in deionized water, and diluting it to a known volume in a volumetric flask.[\[9\]](#)[\[10\]](#)
 - Prepare the KMnO₄ solution to be standardized.
- Apparatus Setup:
 - Rinse a burette with a small amount of the KMnO₄ solution and then fill it, ensuring no air bubbles are trapped in the tip.[\[1\]](#)
 - Record the initial volume reading from the top of the meniscus, as the dark color of KMnO₄ can make the bottom difficult to see.[\[9\]](#)

- Pipette a precise volume (e.g., 20.00 mL) of the standard oxalic acid solution into a clean conical flask.^[4]
- Add approximately one test tube full (about 20 mL) of 1 M dilute sulfuric acid to the conical flask.^[7]^[10]
- Titration Procedure:
 - Gently heat the conical flask containing the oxalic acid and sulfuric acid mixture to about 60-70°C.^[1]^[4]^[7] Do not boil the solution, as this can cause the oxalic acid to decompose.^[2]
 - Place the flask on a white tile to make the color change at the endpoint more visible.^[10]
 - Begin adding the KMnO_4 solution from the burette to the hot oxalic acid solution. Swirl the flask continuously to ensure thorough mixing.^[1]
 - Initially, the purple color of the permanganate will disappear as it reacts. As the endpoint approaches, the pink color will take longer to fade.
 - Add the KMnO_4 drop by drop until the addition of a single drop results in a permanent pale pink color that persists for at least 30 seconds.^[1]^[4] This is the endpoint.
 - Record the final burette reading.
 - Repeat the titration at least two more times to obtain concordant (consistent) results.^[10]

Sample Data Table

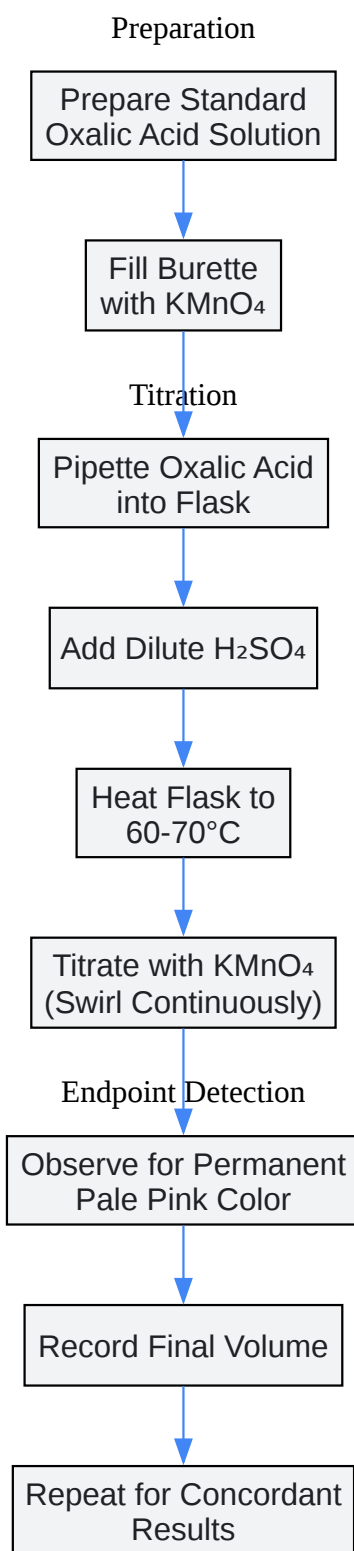
This table shows a typical set of results for a successful titration. The concordant readings (Titrations 2 and 3) are used for calculating the average volume.

Titration Number	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KMnO_4 Used (mL)
1 (Rough)	0.10	24.90	24.80
2	0.20	24.65	24.45
3	0.35	24.80	24.45
Average Volume	24.45		

Visual Guides

Experimental Workflow

The following diagram illustrates the standard workflow for the titration procedure.

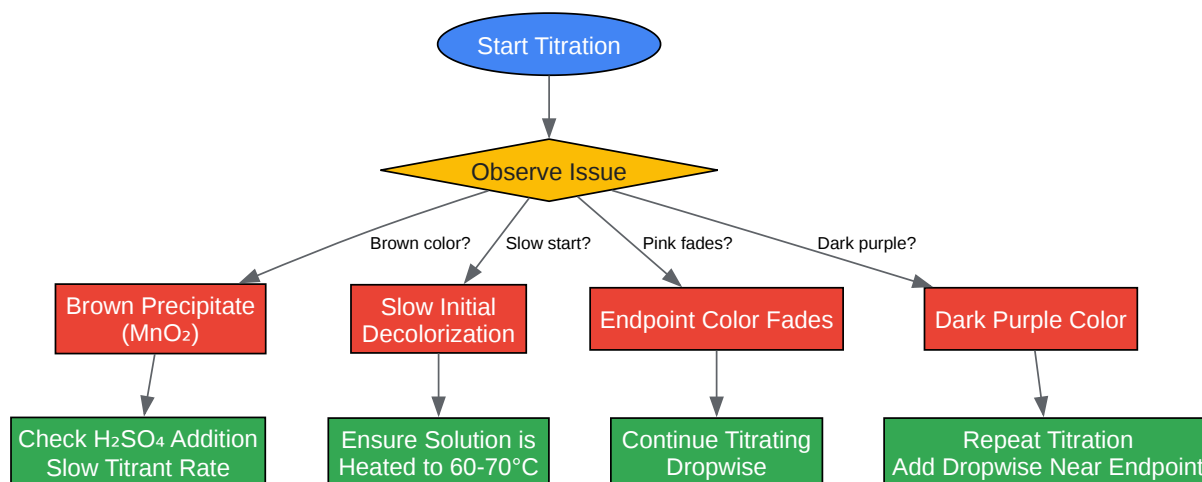


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Caption: Workflow for KMnO_4 titration of oxalic acid.

Troubleshooting Logic

This diagram provides a logical path to diagnose common experimental issues.



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Caption: Troubleshooting flowchart for common titration problems.

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- To cite this document: BenchChem. [Problems with endpoint detection in KMnO4 titration of oxalic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166457#problems-with-endpoint-detection-in-kmno4-titration-of-oxalic-acid]

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